molecular formula C20H17F2NO4S2 B2537272 2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946348-21-6

2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2537272
CAS No.: 946348-21-6
M. Wt: 437.48
InChI Key: IAUPAJNNMRHPPH-UHFFFAOYSA-N
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Description

This compound features a 2,6-difluorobenzamide core linked to a 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl group. The thiophen-2-yl moiety introduces aromatic heterocyclic character, which may influence binding affinity in therapeutic targets such as enzymes or receptors involved in cancer or inflammation .

Synthesis likely involves multi-step reactions, including Friedel-Crafts sulfonylation, nucleophilic substitutions, and coupling steps, as seen in analogous compounds (e.g., hydrazinecarbothioamide derivatives and triazole formation in ). Structural confirmation would rely on IR (e.g., absence of νS-H at 2500–2600 cm⁻¹ confirming thione tautomerism) and NMR spectroscopy .

Properties

IUPAC Name

2,6-difluoro-N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F2NO4S2/c1-27-13-7-9-14(10-8-13)29(25,26)18(17-6-3-11-28-17)12-23-20(24)19-15(21)4-2-5-16(19)22/h2-11,18H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUPAJNNMRHPPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=C(C=CC=C2F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 2,6-difluorobenzamide: This can be achieved by reacting 2,6-difluorobenzoic acid with ammonia or an amine under suitable conditions.

    Introduction of the thiophen-2-yl group: This step involves the use of a thiophene derivative, which can be coupled with the benzamide core through a palladium-catalyzed cross-coupling reaction.

    Addition of the 4-methoxybenzenesulfonyl group: This can be accomplished by reacting the intermediate compound with 4-methoxybenzenesulfonyl chloride in the presence of a base.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Formula Potential Applications Key Differences
Target Compound 2,6-difluoro, 4-methoxybenzenesulfonyl, thiophen C₁₉H₁₈F₂N₂O₃S₂ Cancer, antiviral, thrombosis Unique combination of sulfonyl and thiophen groups
2,6-Difluoro-N-[2-(4-(Methylsulfonyl)benzylthio)ethyl]benzamide () 2,6-difluoro, methylsulfonyl, benzylthio C₁₇H₁₇F₂NO₃S₂ Unspecified (structural analog) Methylsulfonyl vs. methoxybenzenesulfonyl
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-thienylmethyl)thio]-benzamide () Benzothiazole, thienylmethylthio C₁₉H₁₈N₄OS₂ Cancer, viral infections Benzothiazole instead of difluorobenzamide
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide () Trihydroxy, 4-hydroxyphenethyl C₁₅H₁₅NO₅ Antioxidant Hydroxy-rich vs. fluorine/sulfonyl groups
Diflufenican () 3-Trifluoromethylphenoxy, pyridinecarboxamide C₁₉H₁₁F₅N₂O₂ Herbicide Pyridine core vs. benzamide; agrochemical use

Key Findings:

In contrast, methylsulfonyl in may reduce steric hindrance, improving solubility . Thiophen-2-yl vs. benzothiazole (): Thiophene’s smaller size and lower aromaticity may favor interactions with hydrophobic pockets, whereas benzothiazole’s nitrogen atoms could enable hydrogen bonding .

Biological Activity: Compounds with thiophenemethylthio groups (e.g., , compound 15) show antiviral and anticancer activity, suggesting the target compound’s thiophen-2-yl group may confer similar properties . Antioxidant activity in highlights the role of phenolic hydroxyl groups, which are absent in the target compound. However, the 2,6-difluoro substitution may compensate by stabilizing radical intermediates .

Synthetic Pathways :

  • The target compound’s synthesis likely mirrors methods in , such as sodium hydroxide-mediated cyclization to form triazoles or thione tautomers. This contrasts with diflufenican (), which relies on pyridinecarboxamide coupling .

Tautomerism and Stability :

  • Like the triazole-thione tautomers in , the target compound’s sulfonyl and thiophene groups may stabilize specific tautomeric forms, affecting reactivity and bioavailability .

Table 2: Spectroscopic Comparison

Compound Type IR Absorptions (cm⁻¹) NMR Features
Target Compound νC=O ~1663–1682; νC-F ~1100–1200 Fluorine splitting (²J, ³J coupling)
Thiophenemethylthio Analogs () νC=S ~1247–1255 (if thione present) Thiophene protons at δ 6.5–7.5 ppm
Triazole-Thiones () νC=S ~1247–1255; νNH ~3278–3414 Triazole ring protons at δ 8.0–9.0 ppm

Biological Activity

2,6-Difluoro-N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17_{17}H18_{18}F2_{2}N1_{1}O3_{3}S1_{1}
  • Molecular Weight : 357.39 g/mol

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available starting materials. The key steps typically include:

  • Formation of the sulfonamide : Reaction of 4-methoxybenzenesulfonyl chloride with an amine derivative.
  • Fluorination : Introduction of fluorine atoms at the 2 and 6 positions of the benzene ring.
  • Final coupling : Combining the thiophene moiety with the sulfonamide to yield the final product.

Anticancer Activity

Research has shown that derivatives similar to this compound exhibit significant anticancer properties:

  • Cell Lines Tested : The compound was evaluated against various cancer cell lines, including MCF7 (breast cancer), HT-29 (colon cancer), and M21 (melanoma).
  • IC50_{50} Values : The half-maximal inhibitory concentration (IC50_{50}) values demonstrated potent antiproliferative effects in the nanomolar range.
Cell LineIC50_{50} (nM)Mechanism of Action
MCF745Cell cycle arrest in G2/M phase
HT-2930Disruption of microtubule dynamics
M2150Induction of apoptosis

The biological activity is primarily attributed to the following mechanisms:

  • Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
  • Angiogenesis Inhibition : Studies indicate that these compounds can inhibit angiogenesis in chick chorioallantoic membrane assays, which is crucial for tumor growth .
  • Cell Cycle Arrest : The compound induces cell cycle arrest, particularly at the G2/M checkpoint, preventing cancer cell proliferation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related sulfonamide compounds:

  • Study on PIB-SOs (Phenyl Imidazolidinone Benzene Sulfonates) :
    • This study highlighted that certain derivatives exhibited strong antiproliferative activity across multiple cancer types, with specific attention to their binding affinity and mechanism involving microtubule disruption .
  • Structure-Activity Relationship (SAR) :
    • Research established a correlation between structural modifications in similar compounds and their biological efficacy, emphasizing the importance of substituents on the aromatic rings for enhancing activity .

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